molecular formula C17H18O4 B14406237 (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane CAS No. 86396-67-0

(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane

Cat. No.: B14406237
CAS No.: 86396-67-0
M. Wt: 286.32 g/mol
InChI Key: BVEQKFFAVXURFC-IAGOWNOFSA-N
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Description

(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is a chemical compound characterized by the presence of two 4-methoxyphenyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxolane precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the dioxolane ring. Common solvents used in this synthesis include dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxolane ring and methoxyphenyl groups enable it to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-bis(4-hydroxyphenyl)dioxolane: Similar structure but with hydroxy groups instead of methoxy groups.

    (3R,5R)-3,5-bis(4-chlorophenyl)dioxolane: Contains chlorophenyl groups instead of methoxyphenyl groups.

    (3R,5R)-3,5-bis(4-nitrophenyl)dioxolane: Features nitrophenyl groups instead of methoxyphenyl groups.

Uniqueness

(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is unique due to its methoxy groups, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

86396-67-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane

InChI

InChI=1S/C17H18O4/c1-18-14-7-3-12(4-8-14)16-11-17(21-20-16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3/t16-,17-/m1/s1

InChI Key

BVEQKFFAVXURFC-IAGOWNOFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2C[C@@H](OO2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CC(OO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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